molecular formula C9H8BN3O2 B14072695 (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid

(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14072695
M. Wt: 200.99 g/mol
InChI Key: IWHBGIBSEVZOHA-UHFFFAOYSA-N
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Description

(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a boronic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of pyridine and pyrimidine derivatives. One common method is the halogen-metal exchange followed by borylation. For instance, the reaction of a halogenated pyridine or pyrimidine with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield alcohols or ketones.

Scientific Research Applications

(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid lies in its dual-ring structure, which provides a combination of electronic and steric properties that are not present in simpler boronic acids. This makes it a versatile and valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(2-pyridin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6,14-15H

InChI Key

IWHBGIBSEVZOHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=NC=C2)(O)O

Origin of Product

United States

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